molecular formula C15H14N2O2S B2821724 1-[5-(3-Hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 871319-01-6

1-[5-(3-Hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

Cat. No.: B2821724
CAS No.: 871319-01-6
M. Wt: 286.35
InChI Key: GENXGVUYPJWAND-UHFFFAOYSA-N
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Description

1-[5-(3-Hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, a thiophene ring, and a dihydropyrazole moiety

Properties

IUPAC Name

1-[5-(3-hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10(18)17-14(15-6-3-7-20-15)9-13(16-17)11-4-2-5-12(19)8-11/h2-8,14,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENXGVUYPJWAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333406
Record name 1-[5-(3-hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203904
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

871319-01-6
Record name 1-[5-(3-hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-Hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-Hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

1-[5-(3-Hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(3-Hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(3-Hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is unique due to its combination of functional groups, which imparts a diverse range of chemical reactivity and potential applications. The presence of both a hydroxyphenyl group and a thiophene ring in the same molecule is relatively rare and contributes to its distinct properties.

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